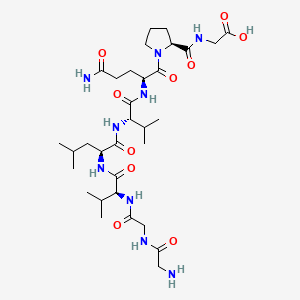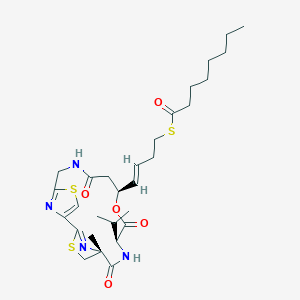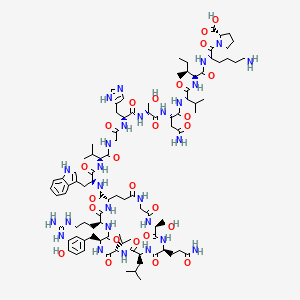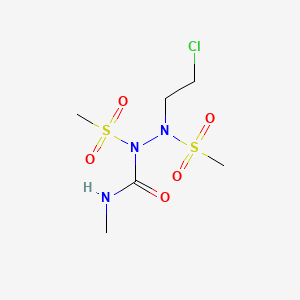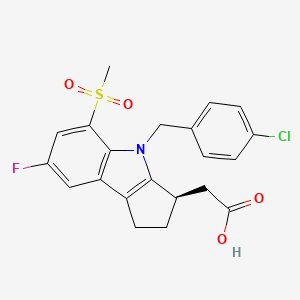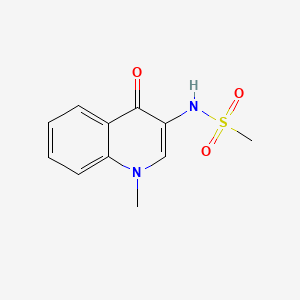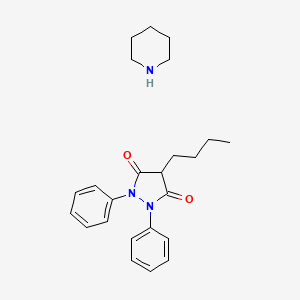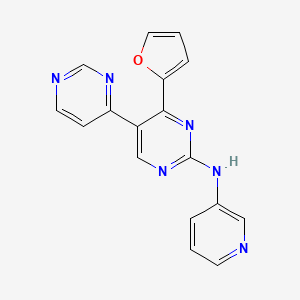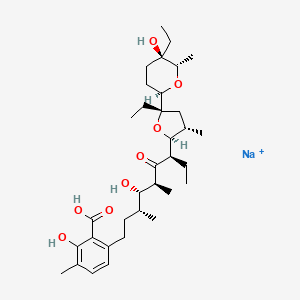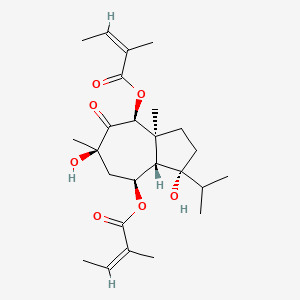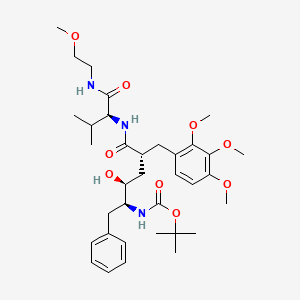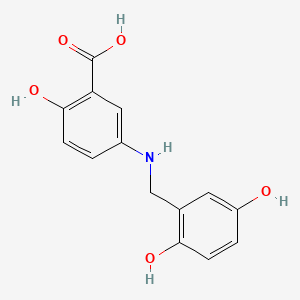
Lavendustin C
描述
薰衣草素 C 是一种强效抑制剂,可以抑制多种关键酶,包括钙/钙调蛋白依赖性蛋白激酶 II (CaMK II)、表皮生长因子受体 (EGFR) 相关的酪氨酸激酶和 pp60c-src 激酶。 它以其在抑制这些激酶方面的显着作用而闻名,使其成为科学研究中的一种宝贵化合物,特别是在生物化学和药理学领域 .
科学研究应用
薰衣草素 C 在科学研究中具有广泛的应用:
化学: 它用作工具化合物来研究酶抑制和蛋白质相互作用。
生物学: 薰衣草素 C 用于细胞研究,以研究信号转导通路和细胞对激酶抑制的反应。
医学: 由于它能够抑制酪氨酸激酶(通常在癌细胞中过度活跃),它在癌症研究中具有潜在的治疗应用。
作用机制
薰衣草素 C 通过抑制参与细胞信号通路的关键激酶发挥其作用。它与这些酶的活性位点结合,阻止它们的磷酸化活性。这种抑制会破坏下游信号通路,导致细胞反应发生改变。 主要分子靶标包括 CaMK II、EGFR 相关的酪氨酸激酶和 pp60c-src 激酶 .
生化分析
Biochemical Properties
Lavendustin C interacts with several enzymes and proteins. It is known to inhibit epidermal growth factor (EGF) receptor-associated tyrosine kinase with an IC50 value of 0.012 µM . Additionally, this compound also inhibits pp60 c-src(+) kinase and Ca2+ calmodulin-dependent kinase II with IC50 values of 0.5 and 0.2 µM, respectively . These interactions play a significant role in the biochemical reactions involving this compound.
Cellular Effects
In cellular processes, this compound has been observed to have significant effects. For instance, it has been found to inhibit tyrosine kinase-associated neutrophil degranulation and superoxide generation . This suggests that this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. Its primary mechanism of action is through the inhibition of tyrosine kinases, which are enzymes that transfer a phosphate group from ATP to a protein in a cell .
Temporal Effects in Laboratory Settings
It is known that this compound strongly inhibits chemiluminescence, superoxide anion generation, myeloperoxidase and lysozyme release, and calcium mobilization . These effects suggest that this compound may have long-term impacts on cellular function in both in vitro and in vivo studies.
Metabolic Pathways
Given its role as a tyrosine kinase inhibitor, it is likely involved in pathways related to protein phosphorylation .
准备方法
合成路线和反应条件
薰衣草素 C 可以通过多步化学过程合成。合成通常涉及以下步骤:
起始原料: 合成从市售起始原料开始,例如 2,5-二羟基苯甲醛和 5-氨基水杨酸。
缩合反应: 第一步涉及 2,5-二羟基苯甲醛和 5-氨基水杨酸之间的缩合反应,形成中间化合物。
环化: 中间体在酸性条件下进行环化,形成薰衣草素 C 的核心结构。
工业生产方法
薰衣草素 C 的工业生产遵循类似的合成路线,但规模更大。该工艺针对产量和纯度进行了优化,通常涉及自动化合成和纯化系统,以确保一致性和效率。
化学反应分析
反应类型
薰衣草素 C 经历各种化学反应,包括:
氧化: 它可以在特定条件下被氧化形成氧化衍生物。
还原: 还原反应可以改变其官能团,可能改变其生物活性。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。
还原: 使用硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄) 等还原剂。
主要形成的产物
这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可以产生醌类衍生物,而还原可以产生薰衣草素 C 的各种还原形式。
相似化合物的比较
类似化合物
薰衣草素 A: 另一种强效酪氨酸激酶抑制剂,具有类似的结构,但效力和选择性不同。
染料木黄酮: 一种植物雌激素,也抑制酪氨酸激酶,但具有更广泛的生物活性。
薰衣草素 C 的独特性
薰衣草素 C 的独特性在于它在抑制 CaMK II、EGFR 相关的酪氨酸激酶和 pp60c-src 激酶方面的特异性和效力很高。 这种特异性使其成为研究这些特定激酶及其相关通路的宝贵工具 .
属性
IUPAC Name |
5-[(2,5-dihydroxyphenyl)methylamino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-10-2-4-12(17)8(5-10)7-15-9-1-3-13(18)11(6-9)14(19)20/h1-6,15-18H,7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULATDWLDJOKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C=CC(=C2)O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154856 | |
| Record name | 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125697-93-0 | |
| Record name | Lavendustin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125697-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2,5-Dihydroxybenzylamino)-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAVENDUSTIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJM06BIW5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Lavendustin C?
A1: this compound acts as a potent and cell-permeable inhibitor of tyrosine kinases, particularly targeting calcium/calmodulin-dependent protein kinases (CaMKII) [, , ].
Q2: How does this compound affect endothelial function?
A2: this compound has been shown to attenuate endothelium-dependent relaxation in rat aortic rings stimulated with acetylcholine, A23187, and thapsigargin. This effect is linked to its inhibition of nitric oxide (NO) synthesis through the CaMKII pathway, impacting eNOS activity and ultimately endothelial function [, ].
Q3: Can this compound influence the effects of lipopolysaccharide (LPS) on endothelial cells?
A3: Yes, this compound has been shown to prevent the increase in intercellular resistance caused by LPS in rat skeletal muscle microvascular endothelial cells. This suggests that LPS-induced attenuation of cell-to-cell communication might involve a tyrosine kinase-dependent pathway [].
Q4: How does this compound impact neutrophil activation?
A4: Research indicates that this compound inhibits various neutrophil responses to stimulation by monosodium urate monohydrate (MSUM) and calcium pyrophosphate dihydrate (CPPD) crystals. This includes inhibiting chemiluminescence, superoxide anion generation, myeloperoxidase and lysozyme release, and calcium mobilization, suggesting the involvement of tyrosine kinases in crystal-induced neutrophil activation [].
Q5: Does this compound affect cardiac calcium channels?
A5: Studies show that this compound can prevent the reduction in binding sites for calcium channel ligands in isolated rat hearts perfused under hypocalcemic conditions. This suggests that this compound, through its inhibition of CaMKII, plays a role in the remodeling of both sarcolemmal and sarcoplasmic reticulum calcium channels in response to changes in calcium handling [].
Q6: Can this compound be used to study the regulation of the Drosophila Eag potassium channel?
A6: Yes, this compound has been used to demonstrate that the Drosophila Eag potassium channel is a direct substrate of CaMKII. Inhibition of CaMKII by this compound reduces Eag current amplitude and accelerates inactivation, leading to hyperexcitability, consistent with the phenotype observed in CaMKII-inhibited conditions [].
Q7: Are there photolabile analogs of this compound?
A8: Yes, researchers have synthesized a photolabile nitrolavendustin analog that loses its inhibitory potency upon irradiation with near-UV light. This approach allows for light-dependent control of kinase activity and may offer a valuable tool for studying kinase-mediated signaling pathways [].
Q8: Has this compound been used in the discovery of antituberculosis agents?
A9: Yes, a high-throughput screening technique utilizing a fluorescent probe identified this compound as a potential inhibitor of Mycobacterium tuberculosis methionine aminopeptidase 1 (MtMET-AP1) []. This enzyme is crucial for bacterial proliferation and represents a promising target for developing new antituberculosis drugs.
Q9: What is the role of this compound in studying CAM induction in plants?
A10: this compound has been employed to investigate the signal transduction pathways involved in Crassulacean acid metabolism (CAM) induction in the common ice plant. Results showed that this compound, as a Ca2+/calmodulin-dependent protein kinase inhibitor, suppressed the stress-induced accumulation of specific gene transcripts, suggesting the involvement of protein phosphorylation events in this process [].
Q10: How does this compound compare to other tyrosine kinase inhibitors?
A11: While this compound is a widely used tool for studying tyrosine kinases, other inhibitors like genistein, tyrphostin A23, PP2, and geldanamycin also exist. Each inhibitor may exhibit different selectivity profiles for specific tyrosine kinases and downstream pathways [, ]. Therefore, choosing the appropriate inhibitor depends on the specific research question and target of interest.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


